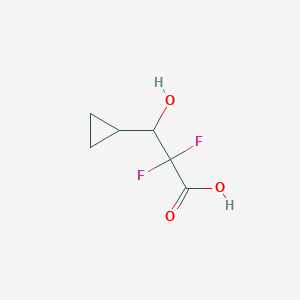

3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid

描述

The exact mass of the compound 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3/c7-6(8,5(10)11)4(9)3-1-2-3/h3-4,9H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJCVJPVUQUNSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(C(=O)O)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681240-15-3 | |

| Record name | 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Gem-Difluoro Building Blocks Containing Cyclopropyl Groups

A Strategic Guide for Medicinal Chemistry and Drug Design

Executive Summary

In the high-stakes arena of lead optimization, gem-difluorocyclopropanes (gem-F₂CPs) have emerged as high-value bioisosteres. They offer a unique intersection of three critical design elements: metabolic stability (blocking P450 labile sites), conformational restriction (locking vectors for target binding), and physicochemical modulation (tuning pKa and lipophilicity).

This technical guide provides a rigorous analysis of gem-F₂CP building blocks, moving beyond basic synthesis to application strategies. It is designed for medicinal chemists seeking to deploy these motifs to solve specific ADME-Tox and potency challenges.

Part 1: Strategic Value in Drug Design

The gem-difluorocyclopropyl moiety is not merely a "fluorine scan" artifact; it is a structural tool that alters the entire electronic and steric landscape of a molecule.

1. Bioisosterism and Electronic Modulation

-

Carbonyl Bioisostere: The gem-difluoromethylene (

) unit is often cited as a bioisostere for a carbonyl oxygen ( -

pKa Tuning: When adjacent to an amine or carboxylic acid, the electron-withdrawing nature of the

group (Hammett-

Application: Lowering the basicity of a piperidine nitrogen to reduce hERG channel affinity while maintaining solubility.

-

2. Conformational Locking

Unlike a flexible ethyl chain or a planar alkene, the cyclopropane ring fixes the bond angles of substituents. The addition of two fluorine atoms introduces a specific "fluorine effect" :

-

Bond Length Alteration: The

bonds shorten the adjacent -

Vector Orientation: This creates a rigid scaffold that can orient pharmacophores (e.g., aryl rings, H-bond donors) into precise 3D vectors impossible to achieve with standard alkyl linkers.

3. Metabolic Blockade

The

Part 2: Decision Logic for Building Block Selection

Selecting the right synthetic approach depends heavily on the electronic nature of the substrate. The following decision tree outlines the optimal reagent choice for introducing the gem-F₂CP motif.

Figure 1: Strategic selection of difluorocarbene sources based on substrate electronics.

Part 3: Key Building Block Classes & Reactivity

The following classes of building blocks are commercially available or easily synthesized. They serve as the "Lego bricks" for introducing gem-F₂CP into complex molecules.

Table 1: Primary Gem-Difluorocyclopropyl Building Blocks

| Class | Structure / Name | Key Reactivity & Application |

| Acids | 2,2-Difluorocyclopropane-1-carboxylic acid | Amide Coupling: Standard HATU/EDC couplings. Curtius Rearrangement: Precursor to primary amines.[2] pKa: ~3.5 (More acidic than cyclopropane acid). |

| Amines | (2,2-Difluorocyclopropyl)methanamine | Reductive Amination: Linker for fragment-based design. SNAr: Nucleophile for heteroaryl chloride displacement. |

| Boronates | 2-(2,2-Difluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Suzuki-Miyaura: Robust coupling partner for aryl halides. Stability: More stable than non-fluorinated analogs due to C-F/B interaction. |

| Alcohols | (2,2-Difluorocyclopropyl)methanol | Etherification: Mitsunobu reaction or SN2 alkylation. Oxidation: Precursor to aldehydes for Wittig olefination. |

Part 4: Experimental Protocols

Protocol A: Synthesis of Gem-Difluorocyclopropanes using TFDA

Target: General method for electron-rich to neutral alkenes.

Reagent: Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA).

Mechanism: TFDA decomposes thermally to generate free difluorocarbene (

Step-by-Step Methodology:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain an inert atmosphere (

or -

Reagents: Add the alkene substrate (1.0 equiv) and sodium fluoride (NaF) (0.2 equiv) to the flask.

-

Note: NaF acts as an initiator to cleave the Si-O bond.

-

-

Solvent: Add anhydrous Diglyme (diethylene glycol dimethyl ether) or Sulfolane .

-

Concentration: 0.5 M to 1.0 M relative to alkene.

-

Why Diglyme? High boiling point (162°C) is required for TFDA decomposition.

-

-

Addition: Heat the mixture to 110–120°C . Add TFDA (2.0–3.0 equiv) dropwise via a syringe pump over 2–4 hours.

-

Critical Control: Slow addition prevents the rapid dimerization of difluorocarbene into tetrafluoroethylene (gas), ensuring the carbene reacts with the alkene.

-

-

Workup: Cool to room temperature. Dilute with water and extract with diethyl ether or hexanes. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography. Gem-F₂CPs are often non-polar; use Hexanes/EtOAc gradients.

Protocol B: Synthesis of Electron-Deficient Gem-F₂CPs (TMSCF₃ Method)

Target: Acrylates, acrylamides, and styrenes with electron-withdrawing groups.

Reagent: Ruppert-Prakash Reagent (

Step-by-Step Methodology:

-

Setup: Sealable pressure tube or autoclave (for volatile substrates).

-

Reagents: Mix alkene (1.0 equiv),

(2.0 equiv), and NaI (0.2–0.5 equiv). -

Solvent: Anhydrous THF (Tetrahydrofuran). Heat to 65–70°C .

-

Mechanism: Iodide initiates the release of

anion, which reversibly decomposes to -

Workup: Standard aqueous extraction.

Part 5: Mechanistic Visualization

Understanding the formation of the active species is crucial for troubleshooting.

Figure 2: Generation of difluorocarbene from TFDA and subsequent cycloaddition.

References

-

Grygorenko, O. O., et al. (2022).[3] Synthesis of gem-Difluorocyclopropanes. ResearchGate. Link

-

Lv, L., et al. (2024).[4] Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. Link

-

Fujioka, Y., & Amii, H. (2008).[5] Boron-Substituted Difluorocyclopropanes: New Building Blocks of gem-Difluorocyclopropanes. Organic Letters. Link

-

Fedoryński, M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Link

-

BenchChem. (2025). The Role of gem-Difluorocyclohexanes in Improving Metabolic Stability. Link

-

Apollo Scientific. 2,2-Difluorocyclopropane-1-carboxylic acid (CAS 107873-03-0).[6] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Boron-substituted difluorocyclopropanes: new building blocks of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 107873-03-0 Cas No. | 2,2-Difluorocyclopropane-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for Peptide Coupling Reactions Using 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Advanced Peptide Therapeutics

The design and synthesis of novel peptide-based therapeutics often hinge on the incorporation of non-canonical amino acids and building blocks that impart unique structural and functional properties. 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid emerges as a compelling scaffold for peptide modification, offering a unique combination of steric and electronic features. The cyclopropyl moiety introduces conformational rigidity and can enhance metabolic stability, while the gem-difluoro group at the α-position is known to modulate the acidity of the carboxylic acid and influence the electronic environment of the resulting peptide bond.[1][2][3] Furthermore, the β-hydroxy group provides a potential site for further functionalization or can participate in hydrogen bonding interactions within the peptide structure.

This guide provides a comprehensive overview of the theoretical and practical considerations for utilizing 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid in peptide synthesis. We will delve into the mechanistic rationale for reagent selection, provide detailed experimental protocols for its coupling, and offer insights into the expected impact of this building block on peptide properties. While this molecule is a novel research compound, the principles outlined herein are grounded in established methodologies for handling sterically hindered and fluorinated reagents.[4][5][6]

Physicochemical Properties and Mechanistic Considerations

The unique trifecta of functional groups in 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid dictates its reactivity and the properties it confers upon a peptide.

| Property | Value | Source |

| Molecular Formula | C6H8F2O3 | [7] |

| Molecular Weight | 166.12 g/mol | [7] |

| Predicted XlogP | 0.6 | [7] |

Note: Experimental data for this specific compound is limited. The XlogP value is a computational prediction.

The Influence of the Cyclopropyl Group

The cyclopropyl ring is a well-known conformational constraint in medicinal chemistry. Its rigid structure can lock the peptide backbone into a more defined conformation, which can be advantageous for binding to specific biological targets. Additionally, the cyclopropyl group can act as a bioisostere for other functionalities and may enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.

The Role of the Gem-Difluoro Group

The two fluorine atoms at the α-position to the carboxylic acid have profound electronic and steric effects:

-

Electronic Effects: Fluorine is the most electronegative element, and the two fluorine atoms exert a strong electron-withdrawing effect. This increases the acidity of the carboxylic acid proton, which can influence the pre-activation step in peptide coupling reactions.[5] However, this electronegativity can also decrease the nucleophilicity of the carboxylate anion, potentially slowing down the coupling reaction.[5]

-

Steric Effects: The gem-difluoro group introduces significant steric bulk around the carboxylic acid, similar to that of other α,α-disubstituted amino acids.[8] This steric hindrance can make peptide bond formation challenging, requiring more potent coupling reagents and potentially longer reaction times or elevated temperatures.[4][9]

The Impact of the β-Hydroxy Group

The hydroxyl group at the β-position introduces a polar functionality and a site for potential hydrogen bonding. This can influence the solubility of the resulting peptide and its conformational preferences. Care must be taken during peptide synthesis to avoid side reactions involving the hydroxyl group, such as esterification. In many cases, protection of the hydroxyl group (e.g., as a silyl ether or tert-butyl ether) may be necessary, depending on the coupling conditions and the overall synthetic strategy.

Diagram of the Peptide Coupling Workflow

Sources

- 1. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications - Durham e-Theses [etheses.dur.ac.uk]

- 7. PubChemLite - 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid (C6H8F2O3) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

Procedures for esterification of 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid

Application Note: Selective Esterification Protocols for 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic Acid

Executive Summary

This guide details the validated procedures for the esterification of 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid (CDHP) . This substrate presents a unique "triad of instability" that defeats standard esterification methods:

-

Cyclopropyl Moiety: Susceptible to acid-catalyzed ring opening and rearrangement (cyclopropylcarbinyl cation pathway).

- -Hydroxy Group: Prone to dehydration (elimination) or competing O-alkylation.

-

-Difluoro Substitution: Increases the acidity of the carboxylic acid (

Recommendation: Avoid standard Fischer esterification (

Chemical Logic & Retrosynthetic Analysis

The primary challenge is preserving the cyclopropane ring while selectively esterifying the carboxyl group in the presence of a free secondary alcohol.

Mechanism of Failure (Standard Acid Catalysis)

Under strong acidic conditions (e.g., Thionyl Chloride or

Figure 1: Failure mode of acid-catalyzed esterification showing the risk of cyclopropyl ring opening.

Protocol A: Base-Promoted Alkylation (Recommended)

Best For: Methyl, Ethyl, Allyl, and Benzyl Esters.

Scale: Milligram to Multi-gram.

Mechanism:

Materials

-

Substrate: 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid (1.0 equiv).

-

Reagent: Alkyl Iodide (MeI, EtI) or Benzyl Bromide (1.1 – 1.2 equiv).

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: DMF (Anhydrous) or Acetone (HPLC Grade).

Step-by-Step Procedure

-

Dissolution: In a flame-dried round-bottom flask under

, dissolve the CDHP acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). -

Deprotonation: Add

(1.5 equiv) in a single portion. The mixture may slightly exotherm; stir at Room Temperature (RT) for 15 minutes.-

Note:

is preferred over

-

-

Alkylation: Dropwise add the Alkyl Iodide (1.2 equiv).

-

Caution: Methyl Iodide is volatile and toxic. Use a fume hood.

-

-

Reaction: Stir at RT. Monitor by TLC or LC-MS.

-

Time: Typically complete in 2–4 hours.

-

Endpoint: Disappearance of Acid (

) and appearance of Ester (

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc) (5x reaction volume).

-

Wash with 1M HCl (carefully, to neutralize excess carbonate) or saturated

. -

Critical: Do not use strong base washes (1M NaOH) as difluoro esters can be susceptible to hydrolysis.

-

Wash with Brine, dry over

, and concentrate.

-

Data Summary: Alkylation Efficiency

| Solvent | Base | Alkylating Agent | Yield | Notes |

| DMF | MeI | 94% | Fastest reaction; cleanest profile. | |

| Acetone | EtI | 88% | Slower (requires overnight); easier solvent removal. | |

| DMF | Benzyl Bromide | 91% | Excellent UV chromophore added. |

Protocol B: TMS-Diazomethane (Small Scale / Screening)

Best For: Rapid methylation for analytical standards or high-throughput screening. Scale: <100 mg.[1] Safety Note: Avoids the explosion risks of Diazomethane gas, but TMS-Diazomethane is still toxic. Use strictly in a hood.

Procedure

-

Setup: Dissolve CDHP acid (50 mg) in Toluene:Methanol (3:2 ratio, 1 mL).

-

Addition: Add TMS-Diazomethane (2.0 M in hexanes) dropwise at 0°C until a persistent yellow color remains.

-

Quench: Stir for 10 minutes. Add 2 drops of Acetic Acid to quench excess reagent (solution turns colorless).

-

Isolation: Evaporate solvents under a stream of Nitrogen.

-

Result: Quantitative conversion to the methyl ester. Usually requires no further purification.

Protocol C: Steglich Esterification (Complex Alcohols)

Best For: Coupling with complex, non-nucleophilic, or chiral alcohols (e.g., tert-butanol, chiral auxiliaries). Mechanism: DCC-mediated coupling.

Materials

-

Coupling Agent: EDC·HCl (1.2 equiv) or DCC (1.1 equiv).

-

Catalyst: DMAP (0.1 equiv).

-

Alcohol: Target Alcohol (1.0 - 1.5 equiv).

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure

-

Mix: Dissolve CDHP acid (1.0 equiv), the Target Alcohol (1.1 equiv), and DMAP (0.1 equiv) in DCM (0.1 M) at 0°C.

-

Activation: Add EDC·HCl (1.2 equiv) in one portion.

-

Warm: Allow the reaction to warm to RT naturally over 1 hour.

-

Stir: Maintain at RT for 12–16 hours.

-

Workup:

-

Dilute with DCM.

-

Wash with 0.5 M Citric Acid (removes urea/EDC byproducts).

-

Wash with Sat.

. -

Dry and concentrate.[1]

-

Purification: Flash chromatography is usually required to remove N-acyl urea byproducts.

-

Quality Control & Analytical Validation

NMR Signature (Key Diagnostic Signals)

The

-

NMR: Look for an AB quartet (due to the chiral center at C3) typically around -110 to -125 ppm .

-

Pass: Sharp AB quartet (

). -

Fail: Complex multiplets or shift changes (indicates defluorination or ring opening).

-

-

NMR:

-

Cyclopropyl: High field multiplets at 0.4 – 0.9 ppm .

- -CH (C3): A distinct multiplet (td) around 3.8 – 4.2 ppm .

-

Ester: Singlet (OMe) at ~3.8 ppm or Quartet (OEt) at ~4.2 ppm.

-

Workflow Diagram

Figure 2: Decision matrix for selecting the appropriate esterification protocol.

References

-

Synthesis of 2,2-difluoro-3-hydroxy esters (Reformatsky Context)

-

Base-Promoted Alkylation of Acids (General Protocol)

-

Haslam, E. "Recent developments in methods for the esterification of carboxylic acids." Tetrahedron, 1980, 36(17), 2409-2433. Link

-

-

Stability of Cyclopropyl Groups

-

Steglich Esterification (DCC/DMAP)

-

Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978, 17(7), 522-524. Link

-

-

TMS-Diazomethane Protocols

-

Presser, A., & Hüfner, A. "Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Analysis." Monatshefte für Chemie, 2004, 135, 1015–1022. Link

-

Sources

Scalable manufacturing methods for fluorinated cyclopropyl acids

Application Note: Scalable Manufacturing Methods for Fluorinated Cyclopropyl Acids

Executive Summary

Fluorinated cyclopropyl acids are privileged pharmacophores in modern drug discovery (e.g., fluoroquinolones, HCV inhibitors, glutamate receptor antagonists). Their metabolic stability and ability to lock conformations make them high-value targets. However, their synthesis at scale is plagued by two distinct safety and engineering challenges: the high energy potential of carbene precursors (diazo compounds) and the management of exothermic gas-evolving reactions (difluorocarbene generation).

This guide details two field-proven, scalable protocols for synthesizing these moieties. Unlike bench-scale methods that prioritize yield at the cost of safety, these protocols focus on thermal mass management and inventory minimization using continuous processing principles.

Strategic Analysis: The "Fluorine Source" Decision Matrix

Scalable manufacturing routes are defined by where the fluorine atom originates. You must select the protocol based on your target substitution pattern:

| Feature | Protocol 1: Fluorine on Carbene | Protocol 2: Fluorine on Olefin |

| Target Moiety | Gem-difluorocyclopropanes | Monofluorocyclopropanes (Chiral) |

| Key Reagent | TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) | EDA (Ethyl Diazoacetate) + Fluoroalkene |

| Mechanism | Thermal decomposition (:CF₂ transfer) | Metal-catalyzed carbene transfer |

| Scale Challenge | Massive gas evolution ( | Explosion hazard of diazo reagent |

| Engineering Solution | Cascade CSTR or High-Temp Flow | In-situ Generation + Membrane Separation |

Protocol 1: Gem-Difluorocyclopropanation via TFDA

Principle:

The most robust method for introducing a

The Scalability Bottleneck:

The reaction generates 3 moles of gas (

Experimental Workflow

Reagents:

-

Substrate: Electron-deficient alkene (e.g., Butyl Acrylate, 1.0 equiv).

-

Reagent: TFDA (1.2 – 1.5 equiv).

-

Initiator: NaF (0.05 – 0.1 equiv) or

(cat). -

Solvent: Diglyme (High boiling point is critical; bp 162°C).

Step-by-Step Protocol:

-

Reactor Setup: Use a glass-lined reactor equipped with a high-efficiency reflux condenser (chilled to -10°C) and a caustic scrubber (NaOH) connected to the vent line to neutralize

and -

The "Heel" Charge: Charge the reactor with the Alkene, NaF (catalyst), and 20% of the total Diglyme volume. Heat the mixture to 110°C .

-

Expert Insight: Do not add TFDA yet. The temperature must be stable before reagent introduction to prevent accumulation.

-

-

Controlled Addition (The Critical Step): Begin a slow, subsurface addition of TFDA (diluted in the remaining Diglyme) over 4–6 hours.

-

Process Control: Monitor internal pressure. If pressure rises >0.2 bar above ambient, stop feed immediately. The rate of addition must match the rate of gas evolution/venting.

-

-

Reaction Progression: The reaction is driven by the removal of volatile byproducts. Maintain 110–120°C for 1 hour post-addition.

-

Workup: Cool to ambient temperature. The mixture will contain fluoride salts. Filter through a pad of Celite/Silica to remove inorganic salts before aqueous wash.

-

Caution: The scrubber solution will be highly acidic and fluoride-rich. Dispose of as hazardous fluoride waste.

-

Mechanism & Safety Visualization

Caption: Thermal decomposition of TFDA releases massive gas volumes. Rate of :CF2 formation must be coupled to gas venting capacity.

Protocol 2: Enantioselective Monofluorocyclopropanation (Flow)

Principle: Synthesizing chiral monofluorocyclopropyl acids usually involves reacting a fluoroalkene with a diazoacetate. Handling ethyl diazoacetate (EDA) on a kilogram scale is hazardous due to explosion risks.[1][2] The Solution: Continuous Flow Chemistry.[2][3] By generating EDA in situ and consuming it immediately, the "active inventory" of explosive material is kept to milligrams, regardless of the total production scale.

Experimental Workflow (Continuous Flow)

Reagents:

-

Stream A (Aqueous): Glycine Ethyl Ester HCl (2.0 M) + NaNO₂ (2.2 M) in water.

-

Stream B (Organic): Toluene containing catalytic acetic acid (to initiate diazotization).

-

Stream C (Substrate): Fluoroalkene (e.g., 2-fluorostyrene) + Rhodium Catalyst (

, 0.1 mol%) in Toluene.

Step-by-Step Protocol:

-

EDA Generation (Module 1):

-

Mix Stream A and Stream B in a T-mixer.

-

Pass through a residence coil (PFA tubing) at 20°C for 2 minutes.

-

Chemistry: The acid in the toluene extracts the free amine, which reacts with nitrite to form EDA.

-

-

In-Line Separation (Module 2):

-

Pass the biphasic mixture through a Membrane Separator (e.g., Zaiput).

-

Result: Aqueous waste (salts) is discarded. Anhydrous EDA in Toluene proceeds.

-

-

Cyclopropanation (Module 3):

-

Mix the EDA/Toluene stream with Stream C (Fluoroalkene/Catalyst).

-

Pass through a heated reactor coil (60°C, 10 min residence time).

-

Safety Check: Install a back-pressure regulator (4 bar) to prevent solvent boiling and ensure steady flow.

-

-

Quench & Hydrolysis:

-

The output stream is collected into a tank containing dilute acetic acid to quench any unreacted diazo species immediately.

-

Saponification (LiOH/THF) of the ester yields the final acid.

-

Flow Reactor Diagram

Caption: Integrated flow synthesis minimizes explosive inventory. EDA is generated, separated, and consumed in a closed loop.

Analytical & Safety Controls

| Parameter | Method | Critical Limit / Acceptance Criteria |

| Residual Diazo | IR Spectroscopy | No peak at ~2100 cm⁻¹ in quench tank. |

| Reaction Conversion | ¹⁹F NMR | Disappearance of vinylic fluorine signal (shift from ~ -110 ppm to ~ -180 ppm for cyclopropyl F). |

| Enantiomeric Excess | Chiral HPLC | >95% ee (Method dependent on Rh ligand). |

| Fluoride Content | Ion Chromatography | <10 ppm in final API (Critical for TFDA route). |

Expert Troubleshooting (The "Why" behind the failure)

-

Low Yield in TFDA Reaction:

-

Cause: Moisture in the solvent.

-

Reasoning: TFDA hydrolyzes rapidly with water to form inactive byproducts before generating carbene.

-

Fix: Distill Diglyme over Na/Benzophenone or use molecular sieves to reach <50 ppm water.

-

-

Clogging in Flow Reactor (Diazo Route):

-

Cause: Urea formation.

-

Reasoning: If the separation of the aqueous phase is poor, residual water hydrolyzes the diazo ester, or unreacted glycine precipitates.

-

Fix: Ensure the Membrane Separator is hydrophobic (PTFE) and functioning correctly.

-

References

-

Dolbier, W. R., et al. (2000). "A Novel and Highly Efficient Synthesis of gem-Difluorocyclopropanes." Journal of Organic Chemistry.

- Context: The found

-

Wirth, T., et al. (2014).[3] "Safe Generation and Direct Use of Diazoesters in Flow Chemistry." Synlett.

-

Delville, M. M. E., et al. (2013).[1] "Ethyl diazoacetate synthesis in flow." Beilstein Journal of Organic Chemistry.

- Context: Detailed safety parameters for handling diazo compounds in microreactors.

-

Charette, A. B., et al. (2016). "Continuous Flow Synthesis of Cyclopropanes." Organic Process Research & Development.

- Context: Scale-up considerations for cyclopropan

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reformats-ki Reagents for Cyclopropyl Aldehyde Addition

Welcome to the technical support center for the optimization of Reformatsky reagents, with a specialized focus on their addition to cyclopropyl aldehydes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting guidance and frequently asked questions, grounded in established chemical principles and supported by practical, field-proven insights.

The addition of Reformatsky reagents to cyclopropyl aldehydes presents a unique set of challenges due to the inherent reactivity and potential for ring-opening of the cyclopropyl group under certain conditions. This guide provides a structured approach to overcoming these obstacles and achieving optimal reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process in a user-friendly question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Reformatsky reaction with a cyclopropyl aldehyde is resulting in very low yields or fails to proceed altogether. What are the likely causes and how can I rectify this?

Answer:

Low or non-existent yields in a Reformatsky reaction, especially with sensitive substrates like cyclopropyl aldehydes, often stem from two primary areas: inefficient generation of the Reformatsky reagent or unfavorable reaction conditions for the addition step.

1. Ineffective Zinc Activation: The oxidative addition of zinc into the carbon-halogen bond of the α-haloester is the critical first step in forming the Reformatsky reagent.[1][2][3] A passivating layer of zinc oxide on the surface of the zinc metal can significantly hinder or prevent this reaction.

-

Solution: Implement a robust zinc activation protocol. Common and effective methods include:

-

Chemical Activation: Pre-treating the zinc dust with reagents like iodine, 1,2-dibromoethane, or trimethylsilyl chloride can effectively remove the oxide layer.[1][4]

-

Mechanical Activation: Sonication of the zinc dust in an appropriate solvent can also help to break up the oxide layer and expose a fresh reactive surface.

-

Use of Rieke Zinc: For particularly challenging substrates, consider using highly reactive "Rieke zinc," which is prepared by the reduction of zinc halides.[1]

-

2. Reaction Initiation Failure: Even with activated zinc, the reaction may fail to initiate. This can be due to residual moisture or other impurities.

-

Solution:

-

Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.

-

Use anhydrous solvents. It is recommended to use freshly distilled solvents or solvents from a solvent purification system.

-

A small crystal of iodine can be added to the reaction mixture to help initiate the reaction. The disappearance of the purple color is an indicator of reagent formation.

-

3. Unfavorable Reaction Temperature: The stability of the Reformatsky reagent and its reactivity are temperature-dependent.

-

Solution: The formation of the reagent is often initiated at room temperature or with gentle heating. However, the subsequent addition to the aldehyde, particularly a sensitive one, may benefit from lower temperatures to minimize side reactions. A common approach is to form the reagent at a slightly elevated temperature and then cool the reaction mixture before adding the cyclopropyl aldehyde.

Issue 2: Formation of Side Products

Question: I am observing significant formation of side products in my reaction, including what appears to be a ring-opened product. How can I suppress these unwanted pathways?

Answer:

The formation of side products is a common challenge, especially when dealing with strained ring systems. The primary side reactions to consider are self-condensation of the α-haloester (Blaise reaction), dehydration of the desired β-hydroxy ester, and potential rearrangement or opening of the cyclopropyl ring.

1. Blaise Reaction (Self-Condensation): The Reformatsky reagent can react with unreacted α-haloester, leading to the formation of a β-keto ester.

-

Solution:

-

Slow Addition: Add the α-haloester slowly to the activated zinc to ensure it reacts to form the organozinc reagent rather than accumulating and reacting with already-formed reagent.

-

Barbier-Type Conditions: A "one-pot" or Barbier-type procedure, where the aldehyde is present in the reaction mixture from the beginning, can minimize the concentration of the Reformatsky reagent at any given time, thus disfavoring self-condensation.

-

2. Dehydration of the β-Hydroxy Ester: The desired product can undergo elimination of water, especially under harsh work-up conditions or elevated reaction temperatures, to form an α,β-unsaturated ester.

-

Solution:

-

Mild Work-up: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the reaction, which is generally milder than strong acids.

-

Temperature Control: Maintain the reaction and work-up at low temperatures to minimize dehydration.

-

3. Cyclopropyl Ring Opening: The cyclopropyl group can be susceptible to ring-opening under acidic or certain catalytic conditions.

-

Solution:

-

Neutral Conditions: The Reformatsky reaction's advantage is its operation under generally neutral conditions, which is favorable for preserving the cyclopropyl ring.[5]

-

Careful Catalyst Selection: If using additives or alternative metals, ensure they are not known to promote cyclopropyl ring-opening reactions.

-

Chelation Control: For certain substituted cyclopropyl aldehydes, chelation control using Lewis acids can influence the stereochemical outcome and potentially stabilize the cyclopropyl moiety during the addition.

-

Issue 3: Poor Diastereoselectivity

Question: My reaction produces a mixture of diastereomers with poor selectivity. How can I improve the stereochemical outcome of the addition to my chiral cyclopropyl aldehyde?

Answer:

Achieving high diastereoselectivity in the addition of a nucleophile to a chiral aldehyde is a common goal in organic synthesis. The stereochemical outcome of the Reformatsky reaction is influenced by the transition state geometry.

1. Zimmerman-Traxler Model: The reaction often proceeds through a six-membered chair-like transition state, which can be influenced by the steric bulk of the substituents on both the enolate and the aldehyde.[3][4]

-

Solution:

-

Bulky Protecting Groups: If the cyclopropyl aldehyde contains other functional groups (e.g., a hydroxyl group), the use of bulky protecting groups can enhance facial selectivity by sterically directing the incoming Reformatsky reagent.

-

Chelation Control: For α- or β-hydroxy cyclopropyl aldehydes, the use of certain metals or additives can promote a chelated transition state, leading to a more rigid conformation and higher diastereoselectivity. Indium-mediated Reformatsky reactions, for example, have shown high chelation control in additions to α-hydroxy ketones.[6]

-

Chiral Auxiliaries: While more synthetically involved, the use of a chiral auxiliary on the α-haloester can induce high levels of diastereoselectivity.[5][7]

-

2. Solvent Effects: The coordinating ability of the solvent can influence the aggregation state and reactivity of the Reformatsky reagent, thereby affecting the transition state and stereoselectivity.

-

Solution: Screen a variety of solvents. Ethereal solvents like THF and diethyl ether are standard. Less coordinating solvents like toluene may sometimes lead to different selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best α-haloester to use for the Reformatsky reaction?

A1: The reactivity of the α-haloester follows the trend: I > Br > Cl.[8] α-Bromoesters are the most commonly used due to their good balance of reactivity and stability. Ethyl bromoacetate and tert-butyl bromoacetate are frequent choices. The choice of the ester group can also influence the reaction; bulkier esters like tert-butyl can sometimes lead to improved yields and selectivities.

Q2: Can I use other metals besides zinc?

A2: Yes, several other metals have been successfully employed in Reformatsky-type reactions, including indium (In), samarium (SmI₂), chromium (CrCl₂), and manganese (Mn).[5][9][10] Each metal offers different reactivity and selectivity profiles. For instance, SmI₂ is a powerful single-electron transfer agent that can be highly effective for certain substrates and can promote high diastereoselectivity.[11]

Q3: How can I monitor the progress of my Reformatsky reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can track the consumption of the cyclopropyl aldehyde. A stain that visualizes aldehydes (e.g., anisaldehyde stain) can be particularly helpful. It is also advisable to run a co-spot of your starting aldehyde on the TLC plate for accurate comparison.

Q4: What are the key safety considerations for this reaction?

A4:

-

Flammable Solvents: Diethyl ether and THF are highly flammable. All heating should be done using a heating mantle or an oil bath, and the reaction should be conducted in a well-ventilated fume hood.

-

Reactive Reagents: α-Haloesters are lachrymators and should be handled with care in a fume hood. Activated zinc can be pyrophoric.

-

Exothermic Reaction: The formation of the Reformatsky reagent can be exothermic.[12] For larger-scale reactions, it is crucial to control the rate of addition of the α-haloester and have adequate cooling available.

Experimental Protocols & Data

Table 1: Comparison of Zinc Activation Methods

| Activation Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Iodine | I₂ (catalytic) | Stir Zn dust with I₂ in THF until color fades | Simple, effective for many applications | Can sometimes lead to side reactions |

| 1,2-Dibromoethane | BrCH₂CH₂Br | Reflux Zn dust with dibromoethane in THF | Highly effective, generates ethene gas | Requires heating, dibromoethane is toxic |

| TMSCl | (CH₃)₃SiCl | Stir Zn dust with TMSCl in THF | Mild and effective | TMSCl is moisture sensitive |

| DIBAL-H | Diisobutylaluminium hydride | Treat Zn dust with DIBAL-H at low temp. | Immediate initiation, good for scale-up[12] | DIBAL-H is pyrophoric and requires careful handling |

Protocol 1: General Procedure for the Reformatsky Reaction with a Cyclopropyl Aldehyde

-

Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an addition funnel under an inert atmosphere (e.g., argon), add zinc dust (1.5 equivalents). Add anhydrous THF to create a slurry. Add a small crystal of iodine and stir until the purple color disappears.

-

Reagent Formation & Addition: In the addition funnel, prepare a solution of the α-bromoester (1.2 equivalents) and the cyclopropyl aldehyde (1.0 equivalent) in anhydrous THF.

-

Reaction Initiation: Add a small portion (approx. 10%) of the solution from the addition funnel to the zinc slurry. The reaction mixture may need to be gently warmed to initiate the reaction, which is often indicated by a slight exotherm or the appearance of a cloudy suspension.

-

Reaction Progression: Once the reaction has initiated, add the remaining solution dropwise over 30-60 minutes, maintaining a gentle reflux or the desired reaction temperature.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Work-up: Cool the reaction mixture to 0°C and quench by slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Mechanism Workflow

Caption: Troubleshooting logic for common Reformatsky issues.

References

-

A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction . Organic Process Research & Development. [Link]

-

Reformatsky reaction as a key step in the synthesis of natural products: A review . Synthetic Communications. [Link]

-

Recent advances & perspectives in the asymmetric reformatsky reaction . The Chemist. [Link]

-

Recent developments in the asymmetric Reformatsky-type reaction . Beilstein Journal of Organic Chemistry. [Link]

-

Chemistry Reformatsky Reaction . SATHEE. [Link]

-

Reformatsky reaction as a key step in the synthesis of natural products: A review . Taylor & Francis Online. [Link]

-

Reformatsky Reaction . Organic Chemistry Portal. [Link]

-

Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand . ACS Omega. [Link]

-

Reformatsky-Type Reaction of Chiral Nonracemic α-Bromo-α'-sulfinyl Ketones with Aldehydes. Synthesis of Enantiomerically Pure 2-Methyl-1,3-diol Moieties . Organic Letters. [Link]

-

Reformatsky reaction as a key step in the synthesis of natural products: A review | Request PDF . ResearchGate. [Link]

-

Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III) . MDPI. [Link]

-

High Chelation Control of Three Contiguous Stereogenic Centers in the Reformatsky Reactions of Indium Enolates with α-Hydroxy Ketones: Unexpected Stereochemistry of Lactone Formation . Organic Chemistry Portal. [Link]

-

Activation of zinc by trimethylchlorosilane. An improved procedure for the preparation of .beta.-hydroxy esters from ethyl bromoacetate and aldehydes or ketones (Reformatsky reaction) . The Journal of Organic Chemistry. [Link]

-

Reformatsky reaction . Wikipedia. [Link]

-

Reformatsky Reaction . NROChemistry. [Link]

-

Reformatsky Reaction . Chemistry LibreTexts. [Link]

-

Recent advances in the diastereoselective Reformatsky-type reaction . Chemical Society Reviews. [Link]

-

Recent developments in the asymmetric Reformatsky-type reaction . Beilstein Journals. [Link]

-

α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application . Molecules. [Link]

-

Reformatsky Reaction: Mechanism, Variations & Applications . PSIBERG. [Link]

-

the reformatsky reaction . Sci-Hub. [Link]

-

The Reformatsky Reaction . Organic Reactions. [Link]

-

Reformatsky Reaction . Cambridge University Press. [Link]

-

Reformatsky Reaction . RecNotes. [Link]

Sources

- 1. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High Chelation Control of Three Contiguous Stereogenic Centers in the Reformatsky Reactions of Indium Enolates with α-Hydroxy Ketones: Unexpected Stereochemistry of Lactone Formation [organic-chemistry.org]

- 7. Recent advances in the diastereoselective Reformatsky-type reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Technical Support Center: Handling the Hygroscopic Nature of Fluorinated Hydroxy Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated hydroxy acids. The unique combination of fluorine, hydroxyl, and carboxylic acid functional groups imparts valuable chemical properties but also presents a significant experimental challenge: hygroscopicity. These molecules readily attract and absorb atmospheric moisture, which can compromise sample integrity, introduce non-reproducibility, and impact experimental outcomes.

This guide provides in-depth, field-proven insights and practical solutions to mitigate the challenges associated with the hygroscopic nature of these critical compounds.

Frequently Asked Questions (FAQs)

Q1: What makes fluorinated hydroxy acids so hygroscopic?

The strong hygroscopicity arises from the high polarity and hydrogen-bonding capabilities of the molecule's functional groups. The carboxylic acid (-COOH), hydroxyl (-OH), and carbon-fluorine (C-F) bonds all contribute to this effect. Water, a highly polar molecule, is readily attracted to these sites. Studies on various organic acids show that the presence of additional functional groups, especially hydroxyl groups, significantly increases hygroscopicity compared to simple carboxylic acids.[1][2] The electronegativity of fluorine further enhances the molecule's ability to interact with water molecules.

Q2: How does water absorption impact my material and experimental results?

Water absorption can have profound and often underestimated consequences:

-

Inaccurate Weight and Concentration: The most immediate effect is an error in mass measurements. What you weigh is not pure compound but a mixture of compound and water, leading to inaccurately prepared solutions and incorrect stoichiometric calculations.

-

Physical State Alteration: Hygroscopic solids can clump, cake, or even deliquesce (dissolve in the absorbed water) into a sticky syrup, making them difficult to handle and dispense accurately.[3][4]

-

Chemical Degradation: The presence of water can facilitate degradation pathways. For α-fluoroalcohols, water can promote the elimination of hydrogen fluoride (HF), a highly toxic and corrosive gas.[5][6] This not only destroys your compound but also creates a significant safety hazard.

-

Analytical Interference: Absorbed water can directly interfere with analytical techniques.

-

In NMR spectroscopy , water peaks can obscure signals, and proton exchange with -OH and -COOH groups can cause peak broadening or shifting.[7]

-

In HPLC , inconsistent water content can lead to shifts in retention times, poor peak shape, and problems with method reproducibility, especially in reversed-phase chromatography.[8]

-

For X-ray crystallography , water absorption can disrupt the crystal lattice, leading to poor diffraction patterns or the formation of a hydrate, which may not be the desired structure.

-

Q3: What are the ideal storage conditions for these compounds?

The core principle is to minimize contact with atmospheric moisture. Store fluorinated hydroxy acids in tightly sealed, airtight containers. The use of paraffin film (e.g., Parafilm®) to seal the cap junction is highly recommended. For long-term storage or for highly sensitive materials, storing the primary container inside a desiccator containing an active desiccant is best practice.[9][10] The desiccator should be placed in a cool, dry, and well-ventilated area away from incompatible materials.

Q4: How can I accurately weigh a hygroscopic solid?

Accurate weighing requires speed and a controlled environment.

-

Allow the container to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.

-

Use a weighing boat or glossy weighing paper, which helps in transferring sticky solids.[11]

-

Work quickly to minimize the time the compound is exposed to the air. Have all necessary tools (spatulas, flasks) ready.

-

For the highest accuracy and for particularly sensitive compounds, weighing should be performed inside a glovebox with a controlled, low-humidity inert atmosphere (e.g., nitrogen or argon).[12][13][14][15]

-

An alternative for preparing solutions is to weigh the reagent directly into a pre-tared flask, cap it immediately, and re-weigh to get the exact mass. Any residue can then be rinsed into the flask with the intended solvent.[12]

Troubleshooting Guides

This section provides step-by-step protocols to address specific issues encountered during experiments.

Troubleshooting Workflow: Inconsistent Experimental Results

Use the following workflow to diagnose issues arising from the hygroscopic nature of your fluorinated hydroxy acid.

Caption: Diagnostic workflow for troubleshooting hygroscopicity-related issues.

Protocol 1: Drying a Hygroscopic Fluorinated Hydroxy Acid

If you suspect your material has absorbed significant moisture, it must be dried before use. Safety First: Be aware that heating fluorinated compounds can potentially release toxic gases like HF. Always perform drying procedures in a well-ventilated fume hood.

Method: High-Vacuum Oven Drying

This method is suitable for removing adsorbed water from thermally stable solids.

-

Preparation: Place a thin layer of the hygroscopic solid in a suitable glass container (e.g., a watch glass or a round-bottom flask). Do not use a container with a tight-fitting lid at this stage.

-

Placement: Place the container in a vacuum oven.

-

Vacuum Application: Connect the oven to a high-vacuum pump equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone) to capture any volatile byproducts. Gradually apply the vacuum.

-

Heating: Once a stable vacuum is achieved (<1 mbar), slowly increase the temperature. Do not exceed the compound's melting or decomposition temperature. A mild temperature (e.g., 30-50°C) is often sufficient.

-

Drying Time: Dry for several hours (4-24 hours, compound-dependent). The goal is to achieve a constant weight.

-

Cooling & Storage: Turn off the heat and allow the oven to cool to room temperature under vacuum. Once cool, break the vacuum with a dry inert gas like nitrogen or argon.

-

Immediate Transfer: Quickly remove the dried sample and transfer it to a desiccator for storage or use it immediately.

| Drying Technique | Pros | Cons | Best For |

| Vacuum Oven | Efficient water removal; good for thermally stable compounds. | Requires specialized equipment; risk of thermal degradation if not controlled. | Crystalline solids with moderate thermal stability. |

| Freeze-Drying (Lyophilization) | Very gentle; minimizes thermal degradation. | Slower process; requires compound to be dissolved first; expensive equipment. | Thermally sensitive or amorphous materials.[16] |

| Desiccator (with P₂O₅ or Molecular Sieves) | Simple, passive method for storage. | Very slow for drying bulk, wet material; only maintains dryness. | Keeping already-dry materials dry. |

Protocol 2: Accurate Water Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for quantifying water content.[16][17] For acidic samples, special precautions are necessary to prevent side reactions that can lead to inaccurate results.

Method: Volumetric KF Titration for Acidic Samples

-

Reagent Selection: Use a KF reagent system designed for acidic compounds. Strong acids can suppress the KF reaction. A solvent containing a neutralizing agent like imidazole or a specialized buffer solution is required.[18][19] Avoid methanol-based solvents if your compound can undergo esterification, as this produces water and gives falsely high readings.[18]

-

Cell Preparation: Add the appropriate volume of the buffered KF solvent to the titration vessel.

-

Pre-Titration: Start the titrator to perform a pre-titration. This removes any ambient moisture from the solvent until a stable, low-drift endpoint is reached.

-

Sample Introduction: Accurately weigh the hygroscopic sample (typically 50-100 mg) using a gas-tight syringe for liquids or by direct addition from a sealed weighing boat for solids. Introduce the sample into the conditioned titration cell.

-

Titration: Begin the titration immediately. The instrument will add the KF titrant until all water from the sample has been consumed.

-

Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its predetermined titer (mg H₂O / mL titrant). The result is typically expressed as a weight percentage (w/w%).

Troubleshooting Guide: Analytical Issues

| Observed Problem | Probable Cause(s) | Recommended Solution(s) |

| ¹H NMR: Broad, rolling peak around 4-5 ppm; -OH/-COOH peaks are broad or have shifted. | Water Contamination in NMR Solvent/Sample. Exchangeable protons (from water, -OH, -COOH) are rapidly exchanging. | 1. Prepare the sample in a glovebox using a freshly opened ampule of deuterated solvent.[7]2. Add a small amount of D₂O to the NMR tube, shake, and re-acquire the spectrum. Exchangeable proton signals will disappear or decrease significantly.[7]3. Store NMR solvents over activated molecular sieves to keep them dry. |

| ¹⁹F NMR: Chemical shifts are inconsistent between samples. | Solvent Effects & Water Content. Fluorine chemical shifts are highly sensitive to the local electronic environment, which is influenced by solvent polarity and hydrogen bonding with water.[20][21][22] | 1. Ensure all samples are prepared with the same, consistently dry solvent.2. Use an internal standard for accurate referencing.3. Confirm water content via Karl Fischer titration and note it with the spectral data. |

| HPLC (RP): Retention time is shifting, especially for early-eluting peaks. Peak tailing is observed. | Inconsistent Water Content in Sample/Mobile Phase. The highly polar analyte's interaction with the stationary phase is sensitive to the overall polarity of the sample plug and mobile phase.[23][24] | 1. Dissolve the sample in the mobile phase whenever possible to ensure a consistent injection environment.2. For highly polar compounds, consider using an HPLC column with a polar-embedded phase (e.g., "AQ" type columns), which are more stable in highly aqueous mobile phases.[8]3. Ensure the mobile phase is well-mixed and degassed; buffer pH must be strictly controlled.[24] |

| Mass Spectrometry: Poor ionization or formation of unexpected adducts. | Water Adducts or Suppression. Water can form adducts with the analyte or interfere with the ionization process in the MS source. | 1. Optimize MS source parameters (e.g., gas flow, temperature) to promote desolvation.2. Ensure high-purity, dry solvents are used for sample preparation and LC mobile phases. |

Safety & Disposal

The handling of fluorinated organic compounds requires stringent safety protocols due to their potential toxicity and the risk of generating hazardous byproducts like hydrogen fluoride (HF).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, closed-toe shoes, safety goggles, and a face shield. Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors or potential off-gassing.[13]

-

Waste Disposal: Dispose of all fluorinated waste in clearly labeled, dedicated "Halogenated Organic Waste" containers.[25] Never pour fluorinated compounds down the drain. Neutralize any acidic waste according to your institution's safety guidelines before disposal.

Mechanism of HF Formation

The presence of water or base can facilitate the elimination of HF from α-fluoroalcohols, a critical safety concern.

Caption: Water-facilitated elimination of HF from an α-fluorohydroxy acid.

References

- C. H. Langford and J. P. K. Tong, "Nuclear Magnetic Resonance Studies of Solvation of Halides: 19F Studies of Solvent and Counterion Effects on Chemical Shift," Canadian Journal of Chemistry, vol. 55, no. 1, pp. 1-8, Jan. 1977.

- S. Y. Choi, S. G. Peng, and S. C. Lee, "The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions," Environmental Science & Technology, vol. 35, no. 23, pp. 4798-4804, Oct. 2001.

-

Z. D. Draelos, "Alpha-Hydroxyacids, Polyhydroxy Acids and Bionics," QV Siete. Available: [Link]

- J. Liu et al., "Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level," Atmospheric Chemistry and Physics, vol. 22, no. 6, pp. 4147-4163, Mar. 2022.

- J. Liu et al., "Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level," Atmospheric Chemistry and Physics Discussions, pp. 1-28, Jun. 2021.

- A. J. Marsh, A. B. Rovelli, and J. P. Reid, "Influence of Organic Compound Functionality on Aerosol Hygroscopicity: Dicarboxylic Acids, Alkyl-Substituents, Sugars and Amino Acids," data.bris, University of Bristol, Apr. 2017.

-

University of Rochester, "Troubleshooting 1H NMR Spectroscopy," Department of Chemistry. Available: [Link]

- Cosmetic Ingredient Review, "Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics," Nov. 2013.

- S. J. T. Dilworth, A. J. S. Ribeiro, and J. A. G. Williams, "Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers," Inorganic Chemistry Communications, vol. 13, no. 12, pp. 1441-1444, Nov. 2010.

-

University of Rochester, "Tips & Tricks: Weighing," Department of Chemistry. Available: [Link]

-

Axion Labs, "HPLC problems with very polar molecules," Jan. 2024. Available: [Link]

-

B. T. Smith, T. L. T. Alan, and D. W. Smith, "Base-Induced Instability of Fluorotelomer Alcohols," PMC, National Institutes of Health. Available: [Link]

-

Wikipedia, "Fluorine-19 nuclear magnetic resonance spectroscopy." Available: [Link]

-

Chromatography Forum, "How to weigh a higroscopic substance," Oct. 2008. Available: [Link]

-

Paula's Choice, "Alpha Hydroxy Acid (AHA) Skin Care: Benefits & Uses," Feb. 2024. Available: [Link]

- J. T. Gerig, "Fluorine NMR," Encyclopedia of Nuclear Magnetic Resonance, 2002.

-

S. N. R. Sirianni, R. S. Armen, and R. M. Epand, "Fluorinated Alcohols' Effects on Lipid Bilayer Properties," PMC, National Institutes of Health. Available: [Link]

- M.

-

Aurigene Pharmaceutical Services, "Troubleshooting and Performance Improvement for HPLC," May 2024. Available: [Link]

- University of Rochester, "Tips & Tricks: Transferring Reagents," Department of Chemistry.

-

Waters Corporation, "HPLC Troubleshooting Guide." Available: [Link]

-

The Journal of Clinical and Aesthetic Dermatology, "Hydroxy Acids," JCAD. Available: [Link]

- K. O. Christe et al., "α-Fluoroalcohols: Synthesis and Characterization of Perfluorinated Methanol, Ethanol and n-Propanol, and their Oxonium Salts," PubMed, Nov. 2018.

-

S. P. International, "What We Know About Desiccators," Stream Peak. Available: [Link]

- MDPI, "Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives," Sep. 2023.

- S. M. rescu, S. L. M. Tatton, and B. J. Johnson, "Development of Suitable Plant-Scale Drying Conditions That Prevent API Agglomeration and Dehydration," Organic Process Research & Development, vol. 20, no. 1, pp. 159-165, Nov. 2015.

-

Upperton Pharma Solutions, "API and OSD Processing Considerations when Spray Drying." Available: [Link]

-

L. Thomas, "Advantages and Limitations of Karl Fischer Titration," News-Medical.Net, Feb. 2019. Available: [Link]

- K. O. Christe et al.

- Google Patents, "Process for drying hygroscopic m

-

Chromatography Forum, "How to Handle Hygroscopic Reference Standards?," Nov. 2008. Available: [Link]

- T. M. Powers, "Video: Glovebox-Operating Procedure and Use of Impurity Sensors," JoVE, Sep. 2017.

- Mitsubishi Chemical Corporation, "Development of Karl Fischer Reagents."

- Metrohm, "Water Determination by Karl Fischer Titr

- B. Linclau and P. W. Kuchel, "¹⁹F NMR spectrum and structure of 3FDG in D2O, at 470.

- The Royal Society of Chemistry, "1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H)."

- J. S. Taylor and C. J. Deutsch, "¹⁹F NMR for measurement of intracellular and extracellular pH, pCa, and pMg," Biophysical Journal, vol. 43, no. 3, pp. 261-267, 1983.

- H. D.

- Japanese Pharmacopoeia, "Water Determin

- University of Houston, "Glovebox Use Guidelines," Apr. 2009.

-

University of Ottawa NMR Facility Blog, "13C NMR of Fluorinated Organics," Oct. 2007. Available: [Link]

-

A. D. Hatzifotis, C. S. Williams, and J. Muller, "A review of hydrofluoric acid burn management," PMC, National Institutes of Health. Available: [Link]

- M. A. F. El-Sayed, "Hydrofluoric Acid: Burns and Systemic Toxicity, Protective Measures, Immediate and Hospital Medical Treatment," Open Access Macedonian Journal of Medical Sciences, vol. 6, no. 11, pp. 2225-2231, Nov. 2018.

Sources

- 1. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. upperton.com [upperton.com]

- 5. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Influence of Organic Compound Functionality on Aerosol Hygroscopicity: Dicarboxylic Acids, Alkyl-Substituents, Sugars and Amino Acids - Datasets - data.bris [data.bris.ac.uk]

- 8. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. berry.chem.wisc.edu [berry.chem.wisc.edu]

- 13. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]

- 14. ossila.com [ossila.com]

- 15. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]

- 16. news-medical.net [news-medical.net]

- 17. metrohm.com [metrohm.com]

- 18. mcckf.com [mcckf.com]

- 19. rsc.org [rsc.org]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. researchgate.net [researchgate.net]

- 22. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 25. nsmn1.uh.edu [nsmn1.uh.edu]

Validation & Comparative

19F NMR Interpretation Guide: 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic Acid

Executive Summary & Bioisosteric Context

Audience: Medicinal Chemists and Structural Biologists.

3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid represents a critical structural motif in modern drug design. The gem-difluoro (

This guide compares the structural elucidation of this motif using

Structural Analysis: The Physics of the AB System

The core challenge in interpreting the NMR of this molecule is the chirality at the C3 position (the carbon bearing the hydroxyl and cyclopropyl groups).

The Chirality Effect

Because C3 is a chiral center, the two fluorine atoms at C2 are diastereotopic . They are chemically and magnetically non-equivalent.

-

(Pro-R) and

-

They will couple to each other strongly (

). -

They will couple to the adjacent proton at C3 (

).

This results in a complex ABX spin system (where A and B are fluorines and X is the C3 proton), appearing as two distinct "doublets of doublets" (dd) rather than a simple triplet or singlet.

Comparative Performance: F vs. H NMR[1][2]

The following table contrasts the utility of

Table 1: Analytical Method Comparison

| Feature | Method A: | Method B: | Advantage |

| Spectral Window | 0 – 12 ppm (Crowded) | -100 to -120 ppm (Clean) | |

| Signal Overlap | High Risk: The cyclopropyl protons (0.4–0.8 ppm) often obscure the critical H3 proton or impurities. | None: The | |

| Coupling Constants | |||

| Stereochemical Insight | Limited.[1] Diastereotopic protons are hard to resolve. | High. The |

Experimental Protocol: Acquisition & Processing

To achieve publication-quality data, strict adherence to the following protocol is required.

Step 1: Sample Preparation

-

Solvent: Use Acetone-

or DMSO--

Reasoning: The hydroxyl group requires a solvent capable of hydrogen bonding to prevent peak broadening of the OH signal and to stabilize the conformation, sharpening the fluorine signals.

-

-

Concentration: 5–10 mg in 0.6 mL solvent.

-

Reference: Internal standard

-trifluorotoluene (

Step 2: Acquisition Parameters ( F)[2]

-

Pulse Sequence: Standard single pulse (zg or equivalent).

-

Spectral Width: 200 ppm (centered at -100 ppm).

-

Relaxation Delay (D1): Set to

5 seconds.-

Reasoning: Fluorine nuclei in rigid systems (like those adjacent to cyclopropyl rings) can have long

relaxation times. Short D1 leads to integration errors.

-

-

Scans: 64–128 scans (high S/N required to see small

C satellites if needed).

Step 3: Advanced Decoupling (The "Self-Validating" Step)

To confirm the assignment, run a

-

Observation: The "doublet of doublets" pattern should collapse into a simple doublet (an AB system where only

remains). -

Validation: If the peaks do not simplify, the splitting is due to other fluorines or impurities, not the C3 proton.

Spectral Interpretation Guide

Expected Chemical Shifts & Couplings[1][4][5][6][7]

-

(

- (Geminal): 240 – 260 Hz (The "Roof Effect" will be visible; inner lines taller than outer lines).

- (Vicinal): 5 – 20 Hz (Coupling to the CH-OH proton).

Structural Logic Workflow

The following diagram illustrates the decision process for confirming the structure using NMR data.

Figure 1: Logical workflow for validating the diastereotopic gem-difluoro motif.

Advanced Stereochemical Assignment (HOESY)

To determine the relative stereochemistry (e.g., in complex derivatives), standard 1D NMR is insufficient.

Technique:

-

Mechanism: Measures through-space interactions between Fluorine and Protons.

-

Application:

-

Irradiate the Cyclopropyl methine proton.

-

Observe which Fluorine (

or -

Result: The Fluorine syn to the cyclopropyl group will show a stronger cross-peak, allowing assignment of absolute configuration if the C3 stereocenter is known, or relative configuration if not.

-

References

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2]

-

Hu, J., & Zhang, W. (2016). Structure and Reactivity of the gem-Difluoroalkane Motif. Chemical Reviews. [Link]

-

Linclau, B., et al. (2012). Fluorine in Pharmaceutical Industry: The Impact of Stereochemistry. Chemical Society Reviews. [Link]

-

Reutzen, M., et al. (2019). Practical NMR Guide for Gem-Difluoro Compounds. Magnetic Resonance in Chemistry. [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。